N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide
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Overview
Description
N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide is a member of piperazines.
Scientific Research Applications
Nanofiltration Membranes
Piperazine-based nanofiltration (NF) membranes, particularly those featuring crumpled polyamide layers, have shown significant potential in environmental applications like water treatment and desalination. The crumpled structures of these membranes offer enhanced water permeance and selectivity, making them suitable for applications like water softening and wastewater treatment (Shao et al., 2022).
Asymmetric N-heterocycle Synthesis
Piperazine derivatives, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of N-heterocycles. These methodologies enable the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Food Analysis
Antibodies, including those developed against piperazine derivatives, are critical in assays for environmental and food analysis. These assays, such as ELISAs and immunosensors, are employed for detecting various contaminants and substances, demonstrating the application of piperazine derivatives in creating sensitive and specific detection tools (Fránek & Hruška, 2018).
Neurodegenerative Disease Treatment
Adamantane-based compounds, including those related to the query compound, have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds, including known drugs like amantadine and memantine, have been explored for their potential to exceed the pharmacological benefits in treating these diseases, highlighting the significance of adamantane scaffolds in medicinal chemistry (Dembitsky et al., 2020).
properties
Product Name |
N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide |
---|---|
Molecular Formula |
C24H33N3O2S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[4-(2-ethoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H33N3O2S/c1-2-29-21-6-4-3-5-20(21)26-7-9-27(10-8-26)23(30)25-22(28)24-14-17-11-18(15-24)13-19(12-17)16-24/h3-6,17-19H,2,7-16H2,1H3,(H,25,28,30) |
InChI Key |
VKOGOVJXOGKGCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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